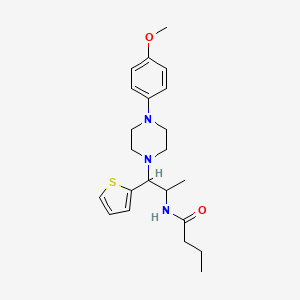

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)butyramide

Description

Properties

IUPAC Name |

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2S/c1-4-6-21(26)23-17(2)22(20-7-5-16-28-20)25-14-12-24(13-15-25)18-8-10-19(27-3)11-9-18/h5,7-11,16-17,22H,4,6,12-15H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMFTFXUDYVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)butyramide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

Attachment of the Methoxyphenyl Group: This step can be achieved through nucleophilic substitution reactions where a methoxyphenyl halide reacts with the piperazine ring.

Incorporation of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Butyramide Moiety: The final step involves the formation of the butyramide group through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as neurotransmitter modulators due to the presence of the piperazine ring.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)butyramide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, modulating their activity. The methoxyphenyl and thiophene groups might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Piperazine-Based Analogs with Varied Aromatic Substituents

Compounds sharing the piperazine-thiophene scaffold but differing in aromatic substituents on the piperazine ring include:

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to 8c’s fluorophenyl group, while the pyridinyl substituent in 8e introduces basicity .

- Functional Group Variation : Replacing butyramide with methanesulfonamide () alters solubility and metabolic stability, as sulfonamides are more resistant to enzymatic hydrolysis .

Thiophene-Containing Piperazine Derivatives with Modified Side Chains

Compounds with structural variations in the side chain or additional heterocycles include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in MK22/RTC7 may enhance metabolic resistance and alter π-π stacking interactions .

Q & A

What are the key considerations in designing a multi-step synthesis route for this compound?

The multi-step synthesis requires meticulous planning to ensure regioselectivity and functional group compatibility. Critical steps include:

- Piperazine-thiophene backbone formation : Achieved via nucleophilic substitution or coupling reactions under anhydrous conditions using solvents like ethanol or DMF. Temperature control (0–5°C) is crucial during sensitive steps to prevent side reactions .

- Butyramide incorporation : Acyl chloride reactions with primary amines at pH 8–9, often requiring catalysts like triethylamine for optimal yields .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (methanol/water) ensures intermediate purity ≥95% .

Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the piperazine, thiophene, and methoxyphenyl groups. For example, aromatic protons in thiophene appear at δ 6.8–7.2 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Used with C18 columns (acetonitrile/water mobile phase) to verify purity (>98%) and detect byproducts .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 416.5) and detects fragmentation patterns .

How can computational methods predict the compound’s biological targets?

- Molecular Docking : Simulations (AutoDock Vina) identify potential binding to cyclooxygenase-2 (COX-2), with docking scores ≤ -9.0 kcal/mol indicating strong interactions .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å suggests stable binding .

- Pharmacophore Modeling : Highlights essential features like the methoxyphenyl group for hydrophobic interactions and the butyramide carbonyl for hydrogen bonding .

What strategies resolve contradictions in biological activity data across assays?

- Dose-Response Refinement : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to clarify EC50 discrepancies .

- Binding Affinity Validation : Use surface plasmon resonance (SPR) to measure direct target binding (e.g., KD values) and differentiate true activity from assay artifacts .

- Metabolic Stability Testing : Compare half-lives in hepatic microsomes (e.g., t1/2 = 4.7h for parent compound vs. 2.3h for analogs) to explain potency variations in cellular assays .

What in vitro models evaluate anti-inflammatory potential?

- COX-2 Inhibition Assays : Measure IC50 using purified enzyme (e.g., 0.8 µM for the parent compound) .

- Cytokine Profiling : LPS-stimulated macrophages (RAW 264.7) quantify TNF-α suppression via ELISA (e.g., 62% reduction at 10 µM) .

- NF-κB Reporter Assays : HEK293 cells transfected with NF-κB luciferase reporters assess pathway inhibition (e.g., 55% inhibition at 20 µM) .

How do the thiophene and 4-methoxyphenylpiperazine moieties influence pharmacokinetics?

- Thiophene : Enhances metabolic stability via π-π stacking with CYP450 enzymes, reducing oxidation (t1/2 = 4.7h vs. 3.1h for phenyl analogs) .

- 4-Methoxyphenylpiperazine : Increases blood-brain barrier permeability (logP = 2.8) compared to chlorophenyl analogs (logP = 3.5) due to reduced hydrophobicity .

- Butyramide Chain : Balances solubility (cLogP = 2.1) and permeability (Papp = 8.2 × 10⁻⁶ cm/s in Caco-2 assays) .

What purification techniques isolate high-purity samples?

- Flash Chromatography : Silica gel columns with gradient elution (0–50% ethyl acetate in hexane) achieve >95% purity for intermediates .

- Recrystallization : Methanol/water (3:1) at -20°C yields crystalline final product with ≥99% purity .

- Preparative HPLC : C18 columns (20 × 250 mm) with acetonitrile/water (0.1% TFA) isolate stereoisomers (e.g., enantiomeric excess >98%) .

How can SAR studies optimize efficacy?

Key modifications and findings:

| Modified Group | Bioactivity Change | Metabolic Stability |

|---|---|---|

| 4-Methoxyphenyl | IC50 COX-2 = 0.8 µM | t1/2 = 4.7h |

| 4-Chlorophenyl | IC50 COX-2 = 3.2 µM | t1/2 = 3.1h |

| 2-Thienyl → 3-Thienyl | COX-2 inhibition ↓ 89% | No significant change |

Recommendations:

- Preserve 4-methoxy and 2-thienyl groups for optimal activity.

- Explore bioisosteric replacements (e.g., trifluoromethyl for methoxy) to enhance permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.